

SR16835 solubility in DMSO and physiological buffers

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Compound of Interest		
Compound Name:	SR16835	
Cat. No.:	B10770995	Get Quote

Application Notes and Protocols for SR16835

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **SR16835**, a potent agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. This document outlines its solubility characteristics in common laboratory solvents, provides a detailed protocol for a cell-based functional assay, and describes its primary signaling pathway.

Data Presentation: Solubility of SR16835

While specific quantitative solubility data for **SR16835** is not readily available in public literature, the following table summarizes qualitative solubility information and provides guidance for the preparation of stock and working solutions in Dimethyl Sulfoxide (DMSO) and physiological buffers. Researchers should perform their own solubility tests to determine the optimal concentrations for their specific experimental needs.



Solvent/Buffer System	Solubility Profile & Recommendations	Final Concentration in Assay
Dimethyl Sulfoxide (DMSO)	SR16835 is generally soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Gentle warming (37°C) and vortexing can aid in dissolution. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.	To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be kept below 0.5%. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments.
Physiological Buffers (e.g., PBS, Hanks' Balanced Salt Solution)	SR16835 has limited solubility in aqueous physiological buffers. Direct dissolution in these buffers is not recommended.	Working solutions should be prepared by diluting the DMSO stock solution into the desired physiological buffer or cell culture medium immediately before use to minimize precipitation.
Cell Culture Media (with or without serum)	Similar to physiological buffers, SR16835 has low aqueous solubility. When preparing working solutions in cell culture media, it is critical to ensure the compound remains in solution.	The final concentration for cell-based assays will depend on the specific experiment and cell type. It is advisable to perform a concentration-response curve to determine the optimal working concentration.

Signaling Pathway of SR16835

SR16835 is a high-affinity full agonist at the ORL1 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by **SR16835** binding to the ORL1 receptor involves the activation of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally,



activation of the ORL1 receptor can lead to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.



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SR16835 signaling pathway through the ORL1 receptor.

Experimental Protocols Protocol 1: Preparation of SR16835 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of SR16835 in DMSO.

Materials:

- SR16835 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated balance

Procedure:

- Allow the SR16835 powder vial to equilibrate to room temperature before opening to prevent condensation.
- Weigh the desired amount of SR16835 powder using a calibrated analytical balance in a sterile environment.



- Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of SR16835: ~450.6 g/mol; check the manufacturer's certificate of analysis for the exact value).
- Add the calculated volume of anhydrous DMSO to the vial containing the **SR16835** powder.
- Vortex the solution thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle
 warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol outlines a cell-based functional assay to measure the agonist activity of **SR16835** on the ORL1 receptor by monitoring changes in intracellular calcium concentration. This protocol is designed for a 96-well plate format using a cell line endogenously or recombinantly expressing the ORL1 receptor (e.g., CHO-K1 or HEK293 cells).

Materials:

- ORL1-expressing cells
- Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-Buffered Saline (PBS)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- SR16835 stock solution (10 mM in DMSO)



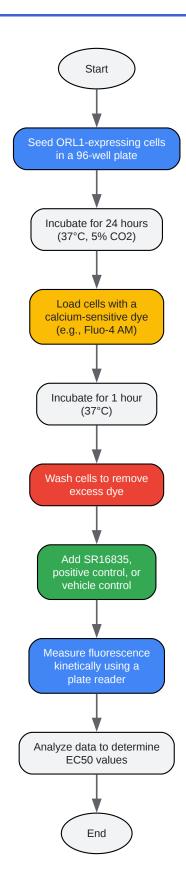




- Positive control (e.g., a known ORL1 agonist)
- Vehicle control (DMSO)
- Black-walled, clear-bottom 96-well microplates
- Fluorescence microplate reader with automated injection capabilities

Experimental Workflow:





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Workflow for the in vitro calcium mobilization assay.



Procedure:

Cell Seeding:

- The day before the assay, seed the ORL1-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

Dye Loading:

- \circ Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES. A typical final concentration of Fluo-4 AM is 2-5 μ M, and Pluronic F-127 is often included at 0.02-0.04% to aid in dye dispersal.
- Carefully remove the cell culture medium from the wells.
- Add 100 μL of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 1 hour in the dark.

Cell Washing:

- \circ After incubation, gently wash the cells twice with 100 μ L of HBSS with 20 mM HEPES to remove any extracellular dye.
- After the final wash, add 100 μL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
- Compound Addition and Fluorescence Measurement:
 - Prepare serial dilutions of the SR16835 stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations. Also, prepare solutions for the positive and vehicle controls.
 - Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The



instrument should be configured for kinetic reading with automated injection.

- Place the 96-well plate in the reader and measure the baseline fluorescence for 10-20 seconds.
- The instrument's injector will then add a specified volume (e.g., 20 μL) of the SR16835 dilutions, positive control, or vehicle control to the respective wells.
- Continue to measure the fluorescence intensity for an additional 1-3 minutes to capture the peak calcium response.

Data Analysis:

- The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
- Plot the fluorescence response against the logarithm of the SR16835 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
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